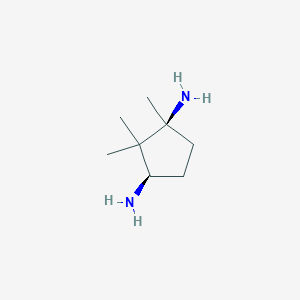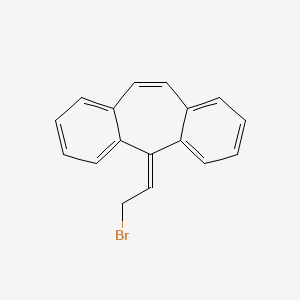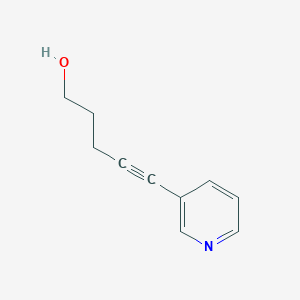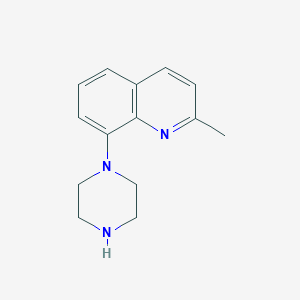
2-chloro-N-(5-cyanopyridin-2-yl)propanamide
Descripción general
Descripción
2-chloro-N-(5-cyanopyridin-2-yl)propanamide is an organic compound with the molecular formula C9H8ClN3O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-cyanopyridin-2-yl)propanamide typically involves the reaction of 2-chloropropionyl chloride with 5-cyanopyridin-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(5-cyanopyridin-2-yl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted amides or thioamides.
Hydrolysis: 5-cyanopyridin-2-amine and propionic acid.
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines derived from the reduction of the nitrile group.
Aplicaciones Científicas De Investigación
2-chloro-N-(5-cyanopyridin-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Potential use in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(5-cyanopyridin-2-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrile and amide functional groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting key enzymes involved in disease progression .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanopyridine: A precursor in the synthesis of various pyridine derivatives.
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide: Another pyridine derivative with similar structural features.
2-Chloro-N-(5-methoxythiophen-2-yl)methyl-N-phenylacetamide: A compound with a similar amide linkage but different substituents.
Uniqueness
2-chloro-N-(5-cyanopyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H8ClN3O |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
2-chloro-N-(5-cyanopyridin-2-yl)propanamide |
InChI |
InChI=1S/C9H8ClN3O/c1-6(10)9(14)13-8-3-2-7(4-11)5-12-8/h2-3,5-6H,1H3,(H,12,13,14) |
Clave InChI |
KJYIJWQHNFEHIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=NC=C(C=C1)C#N)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B8751084.png)
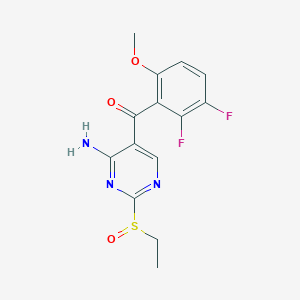
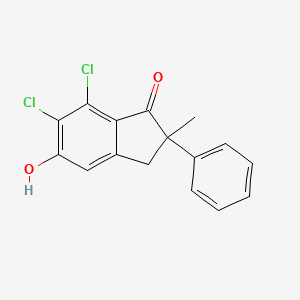
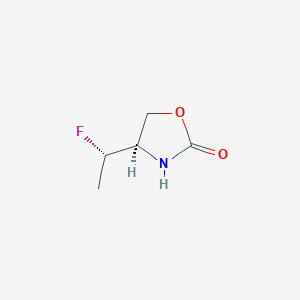
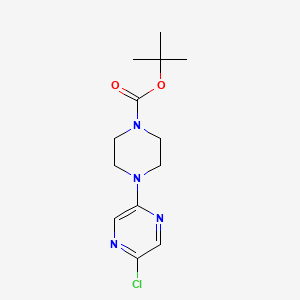
![5-Methyl-4,5-dihydro-6h-cyclopenta[b]thiophen-6-one](/img/structure/B8751129.png)

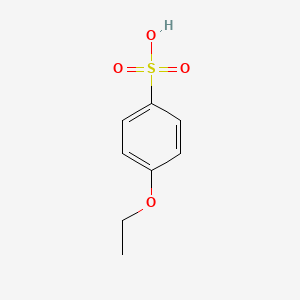
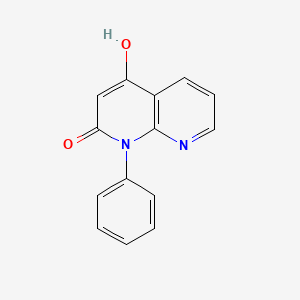
![4-[2-(Morpholin-4-yl)ethoxy]benzene-1-sulfonamide](/img/structure/B8751150.png)
